Peri-Substitution and Lipophilicity
The 1,8-peri arrangement of the acetamido and sulfonic acid groups in 8-acetamidonaphthalene-1-sulfonic acid introduces intramolecular hydrogen bonding and steric shielding that is not possible in 1-naphthalenesulfonic acid (lacking the 8-substituent) or 5-acetamidonaphthalene-1-sulfonic acid (remote substitution). PubChem computed XLogP3 for the target compound is 1.1, while 1-naphthalenesulfonic acid has a computed XLogP3 of 0.6 and is reported as freely soluble in water [1][2]. The acetamido group increases lipophilicity by ~0.5 log units, reducing aqueous solubility and enhancing compatibility with organic solvent-based coupling reactions. Topological polar surface area (TPSA) is 91.9 Ų for the target, compared to 62.8 Ų for 1-naphthalenesulfonic acid, reflecting the additional polar acetamido contribution [1].
| Evidence Dimension | Lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 1.1; TPSA = 91.9 Ų |
| Comparator Or Baseline | 1-Naphthalenesulfonic acid: XLogP3 ≈ 0.6; TPSA ≈ 62.8 Ų |
| Quantified Difference | ΔXLogP3 = +0.5; ΔTPSA = +29.1 Ų |
| Conditions | Computed by PubChem (XLogP3 3.0, Cactvs 3.4.8.18) |
Why This Matters
Higher lipophilicity and TPSA indicate altered solubility and membrane partitioning profiles that can be exploited in liquid-liquid extraction workups and phase-transfer coupling reactions where the parent sulfonic acid would partition too strongly into aqueous phases.
- [1] PubChem Compound Summary for CID 21423096, 8-Acetamidonaphthalene-1-sulfonic acid. Computed properties. https://pubchem.ncbi.nlm.nih.gov/compound/21423096 (accessed 2026-04-26). View Source
- [2] PubChem Compound Summary for CID 7002, 1-Naphthalenesulfonic acid. Computed properties. https://pubchem.ncbi.nlm.nih.gov/compound/7002 (accessed 2026-04-26). View Source
